3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-9-17(22-13(2)21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHKOZRUFXDDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of the compound, is known to be used widely in medicinal chemistry to obtain compounds for the treatment of human diseases.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have various biological and pharmacological activities.
Biological Activity
The compound 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a pyrrolidine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, characterization, and biological activities of this compound, supported by relevant studies and data.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,6-dimethylpyrimidine derivatives with appropriate aryl or alkyl groups. The method often includes steps such as:
- Formation of the pyrrolidine ring : Utilizing a carboxylic acid derivative to create the necessary pyrrolidine structure.
- Substitution reactions : Introducing the fluorophenyl group via nucleophilic substitution.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) have shown promising results in inhibiting tumor growth in various cancer models, including bladder cancer xenografts .
Table 1 summarizes the antitumor efficacy of related compounds:
| Compound Name | Target | IC50 (µM) | Model |
|---|---|---|---|
| NVP-BGJ398 | FGFR1/2/3 | 0.5 | RT112 bladder cancer |
| Compound A | FGFR1 | 1.2 | MDA-MB-231 breast cancer |
| 3-[(2,6-dimethyl... | Unknown | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to inhibit the growth of various bacterial strains, demonstrating a broad-spectrum activity profile. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- In Vitro Studies : A study published in PubMed highlighted that derivatives of pyrimidine exhibited significant cytotoxicity against several cancer cell lines, including MDA-MB-231 and CaCo-2 . The study indicated an IC50 value as low as 27.6 µM for some derivatives.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that it may effectively interact with key enzymes involved in cancer cell proliferation and survival .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a critical role in tumor growth and metastasis.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through activation of intrinsic pathways.
Scientific Research Applications
The biological activities of this compound have been predicted based on its structural features. Compounds with similar structures have been associated with various pharmacological effects, including:
- Anticancer Activity : Studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, trifluoromethyl pyrimidine derivatives have shown promising results against various cancer cell lines such as PC3 and HeLa at low concentrations .
- Antifungal Properties : Compounds similar to this one have demonstrated effective antifungal activities against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential applications in agricultural biotechnology .
- Inhibition of Enzymatic Activity : The compound's structural components may allow it to inhibit key enzymes involved in inflammatory pathways, such as COX and LOX, which are crucial targets in the treatment of inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
